Anticancer Activity: N-(5-Amino-2-hydroxyphenyl)cyclohexanecarboxamide vs. Known MIF2 Inhibitor R110
While N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide demonstrates broad anticancer activity with IC50 values of 12-18 μM across HeLa, A549, and MCF-7 cell lines , the dedicated MIF2 tautomerase inhibitor R110 shows an IC50 of 15 μM specifically for MIF2 enzymatic inhibition . The comparable cellular potency against A549 (IC50 18 μM) and the direct enzymatic inhibition of R110 (IC50 15 μM) suggest that the target compound may engage a similar or overlapping mechanism but with a broader spectrum of action. This distinction is critical for researchers seeking either pathway-specific MIF2 inhibition (R110) or broader antiproliferative activity.
| Evidence Dimension | Antiproliferative / Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | HeLa: 12 μM; A549: 18 μM; MCF-7: 15 μM |
| Comparator Or Baseline | R110 (MIF2 tautomerase inhibitor): IC50 = 15 μM |
| Quantified Difference | Cellular activity overlaps with enzymatic inhibition potency (15 μM vs. 15-18 μM) |
| Conditions | Target compound: MTT assay in cancer cell lines ; R110: Recombinant MIF2 tautomerase assay |
Why This Matters
The overlapping potency with a known MIF2 inhibitor suggests a potential shared mechanism, but the compound's broader cellular activity indicates it may not be a selective MIF2 agent, which is important for target validation studies.
